Molecular structure and weight of 3-(Aminomethyl)-5-methylphenol
Molecular structure and weight of 3-(Aminomethyl)-5-methylphenol
Technical Whitepaper: Molecular Architecture and Physicochemical Profiling of 3-(Aminomethyl)-5-methylphenol
Executive Summary This technical guide provides a comprehensive structural and physicochemical analysis of 3-(Aminomethyl)-5-methylphenol , a critical bifunctional scaffold in medicinal chemistry.[1][2] Distinct from its isomer 3-amino-5-methylphenol (amino-cresol), this compound features a benzylic amine and a phenolic hydroxyl group arranged in a 1,3,5-trisubstituted pattern.[1][2] This specific architecture allows it to serve as a versatile "linker" pharmacophore, leveraging the "Magic Methyl" effect to enhance lipophilicity and metabolic stability in fragment-based drug discovery (FBDD).[1]
Part 1: Molecular Identity & Structural Analysis[1][2]
The precise identification of this molecule is often obscured by database ambiguities regarding amino-cresols.[1][2] Researchers must distinguish between the aniline derivative (amino attached directly to the ring) and the benzylamine derivative (amino attached via a methylene bridge).[1]
Table 1: Molecular Identity Specifications
| Parameter | Specification | Technical Note |
| IUPAC Name | 3-(Aminomethyl)-5-methylphenol | 1,3,5-substitution pattern.[1][2] |
| Common Name | 3-Hydroxy-5-methylbenzylamine | Highlights the benzylamine functionality.[1][2] |
| CAS Number | 1243372-91-9 | Warning:[1][2][3] Do not confuse with 76619-89-1 (3-Amino-5-methylphenol).[1][2] |
| Molecular Formula | One carbon homolog higher than amino-cresol ( | |
| SMILES | Cc1cc(CN)cc(O)c1 | Encodes the meta-methyl and meta-aminomethyl topology.[1][2] |
| InChI Key | OC1=CC(C)=CC(CN)=C1 | Standard identifier for database integration.[1][2] |
Structural Topology & Electronic Environment
The 1,3,5-substitution pattern creates a unique electronic environment.[1] The phenolic hydroxyl group (
Part 2: Physicochemical Properties
Understanding the ionization state is critical for formulation and receptor binding studies.[1] At physiological pH (7.4), the molecule exists in equilibrium between its cationic and zwitterionic forms.
Table 2: Quantitative Physicochemical Data
| Property | Value | Experimental Context |
| Molecular Weight | 137.18 g/mol | Monoisotopic Mass: 137.0841 |
| LogP (Predicted) | 0.8 – 1.1 | Moderately hydrophilic; ideal for CNS penetration when optimized.[1][2] |
| pKa (Amine) | ~9.4 | Protonated ( |
| pKa (Phenol) | ~9.9 | Remains neutral ( |
| H-Bond Donors | 2 | Phenolic H and Amine H. |
| H-Bond Acceptors | 2 | Oxygen lone pairs and Nitrogen lone pair.[1][2] |
| Rotatable Bonds | 1 | The |
Part 3: Synthetic Pathways & Production Logic
The synthesis of 3-(Aminomethyl)-5-methylphenol typically avoids direct electrophilic aromatic substitution due to regioselectivity challenges.[1][2] The preferred industrial route utilizes the reduction of a nitrile precursor to ensure the correct 1,3,5-isomerism.[1]
Primary Synthetic Route: Nitrile Hydrogenation
This protocol ensures high atom economy and avoids over-alkylation byproducts.[1]
Precursor: 3-Hydroxy-5-methylbenzonitrile (CAS 95658-81-4).[1][2][4]
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 3-Hydroxy-5-methylbenzonitrile in anhydrous Methanol (
). -
Catalyst Loading: Add Raney Nickel (approx. 10 wt% loading) under an Argon atmosphere. Note: Raney Ni is pyrophoric; handle as a slurry.[1][2]
-
Ammonia Suppression: Add 7N
in (2 equivalents). Crucial Step: Ammonia suppresses the formation of secondary amines (dimers) by shifting the equilibrium away from the intermediate imine attack.[1] -
Hydrogenation: Pressurize the vessel to 40-50 psi
and stir vigorously at RT for 12 hours. -
Workup: Filter catalyst over Celite. Concentrate filtrate in vacuo.
-
Purification: If necessary, convert to HCl salt using
to precipitate the product as a white solid.
Figure 1: Reaction logic for the selective hydrogenation of the nitrile precursor, highlighting the critical role of ammonia in preventing dimerization.
Part 4: Analytical Characterization (Quality Control)
To validate the structure and purity, researchers should look for specific spectral signatures that confirm the 1,3,5-substitution and the integrity of the aminomethyl group.
1.
-
9.30 ppm (s, 1H): Phenolic
(Exchangeable).[1][2] - 6.40 – 6.60 ppm (m, 3H): Aromatic protons.[1] The 1,3,5 pattern typically results in three singlets or finely coupled doublets.
-
3.65 ppm (s, 2H): Benzylic methylene (
).[1][2] A sharp singlet confirms no coupling to adjacent carbons.[1] -
2.20 ppm (s, 3H): Methyl group (
).[1][2]
2. HPLC Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[1][2] Note: TFA is required to ionize the amine and prevent peak tailing.[1][2]
-
Detection: UV at 210 nm (amide bond absorption) and 280 nm (phenol absorption).[1][2]
Part 5: Applications in Drug Discovery
3-(Aminomethyl)-5-methylphenol is utilized as a "Fragment" in Fragment-Based Drug Discovery (FBDD).[1][2] Its value lies in its ability to form high-quality interactions with protein targets while maintaining a low molecular weight.[1][2]
Mechanism of Action as a Scaffold:
-
Hinge Binder: The phenol group can mimic the hydrogen bonding of the adenine ring in ATP-competitive kinase inhibitors.[1]
-
Salt Bridge Formation: The primary amine (
) can form critical salt bridges with Aspartate or Glutamate residues in the binding pocket.[1][2] -
The "Magic Methyl" Effect: The 5-methyl group sits in a hydrophobic pocket, often displacing high-energy water molecules.[1][2] This entropic gain can boost potency by 10-100x compared to the non-methylated analog (3-aminomethylphenol).[1][2]
Figure 2: Pharmacophoric mapping of the scaffold within a theoretical protein binding pocket.[1][2]
References
-
PubChem. (2025).[1][4] Compound Summary: 3-(Aminomethyl)-5-methylphenol (CID 505493156).[1][2] National Center for Biotechnology Information.[1] [Link][1][2]
-
Schönherr, H., & Cernak, T. (2013).[1] Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. [Link][1][2]
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] [Link]
